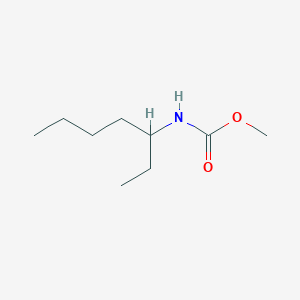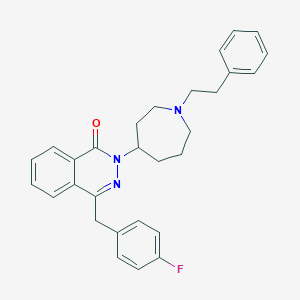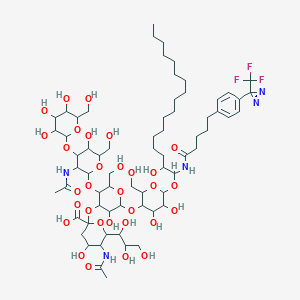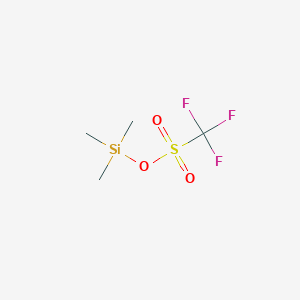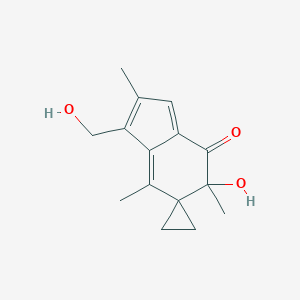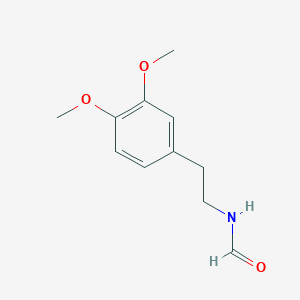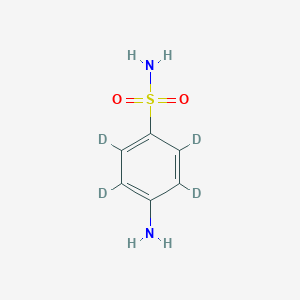
3,4-Dimethoxycinnamyl alcohol
Descripción general
Descripción
3,4-Dimethoxycinnamyl alcohol is a primary alcohol that is derived from cinnamyl alcohol by substituting methoxy groups at positions 3 and 4 of the phenyl ring. It is a dimethoxybenzene and a primary alcohol, with the molecular formula C11H14O3 . This compound is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dimethoxycinnamyl alcohol can be synthesized through the reduction of 3,4-dimethoxybenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction typically involves dissolving the aldehyde in an appropriate solvent like ethanol or tetrahydrofuran, followed by the gradual addition of the reducing agent under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 3,4-dimethoxycinnamic acid or its esters. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas pressure .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethoxycinnamyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dimethoxycinnamaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be further reduced to 3,4-dimethoxyphenylpropanol using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 3,4-Dimethoxycinnamaldehyde.
Reduction: 3,4-Dimethoxyphenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Dimethoxycinnamyl alcohol has several applications in scientific research:
Toxicological Studies: It has been studied for its sub-acute toxicities and found to have potential safe clinical applications.
Synthesis Applications: Used in the synthesis of ethyl 3,4-dimethoxycinnamate, demonstrating high yield and purity.
Biomimetic Oxidation Studies: Research into the biomimetic oxidation of related compounds using iron (III) porphyrins and horseradish peroxidase has shown increased catalytic activity.
Phytochemical Research: Isolated from various plant sources, suggesting potential in natural product chemistry and herbal medicine.
Genetic Engineering and Biocatalysis: Used in the biosynthesis of related compounds through genetically engineered Escherichia coli strains.
Mecanismo De Acción
3,4-Dimethoxycinnamyl alcohol exhibits antimutagenic activity against mutagenic compounds such as furylfuramide, Trp-P-1, and activated Trp-P-1. It interacts with these targets and inhibits their ability to bind to DNA, thereby preventing mutations. The compound is metabolized by white-rot fungi, leading to the formation of various metabolites through oxidation and reduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cinnamyl alcohol: The parent compound of 3,4-dimethoxycinnamyl alcohol.
3,4-Dimethoxybenzyl alcohol: A related compound with similar structural features.
3,4-Dimethoxycinnamic acid: The acid form of the compound.
Uniqueness
This compound is unique due to the presence of methoxy groups at positions 3 and 4, which impart distinct chemical properties and reactivity compared to its parent compound, cinnamyl alcohol .
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8,12H,7H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYICGYUCCHVYRR-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025103 | |
| Record name | 3'-Hydroxymethylisoeugeneol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40918-90-9, 18523-76-7 | |
| Record name | 3'-Hydroxymethylisoeugeneol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-dimethoxyphenyl)prop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 3,4-Dimethoxycinnamyl alcohol?
A1: this compound exhibits antileishmanial activity. It shows potent activity against the promastigotes of Leishmania donovani, the parasite responsible for leishmaniasis. []
Q2: How is this compound metabolized in fungi?
A2: Studies using the white-rot fungus Coriolus versicolor reveal that it efficiently metabolizes this compound. The primary metabolic pathway involves oxidation to a mixture of erythro and threo isomers of veratrylglycerol. These isomers are further degraded through cleavage between the Cα and Cβ atoms of the side chain, yielding veratraldehyde. Subsequently, veratraldehyde is reduced to veratryl alcohol. []
Q3: Does the structure of this compound influence its avian repellency?
A3: Research suggests that modifying the structure of this compound impacts its avian repellent properties. For example, the presence of a benzoate ester group, as seen in 3,4-Dimethoxycinnamyl benzoate, generally increases repellency compared to the corresponding alcohol. Additionally, incorporating electron-donating groups enhances the repellency. []
Q4: Can this compound be used as a lignin degradation model compound?
A4: Yes, this compound serves as a suitable model compound for investigating the cleavage of β-O-4 bonds, a crucial step in lignin degradation. Studies employing metal-free solid acid zeolite catalysts and high hydrogen pressure demonstrate the effectiveness of this approach. The process yields valuable monomers like guaiacol, 1-(3,4-dimethoxyphenyl)ethanol, and 1-(3,4-dimethoxyphenyl)-2-propanol, highlighting the potential for biofuel production. []
Q5: Is this compound found in natural sources, and if so, what is its potential role?
A5: Yes, this compound and related compounds like coniferyl benzoate are naturally occurring in plants, notably in benzoin Siam. Research suggests that these compounds might play a role in the plant's chemical defense mechanisms, deterring pests and pathogens. This finding holds potential for developing genetically engineered crops with enhanced resistance by incorporating pathways for producing these compounds. []
Q6: Has this compound been investigated for its potential in insect control?
A6: While not directly studied for insect control, research indicates that this compound might influence the behavior of certain insect species. For instance, 3,4-Dimethoxycinnamaldehyde, a related compound, demonstrates the ability to alter the expression of aldehyde-oxidase-related genes in the Oriental fruit fly (Bactrocera dorsalis). This finding suggests a potential avenue for exploring its use in insect monitoring or control strategies. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
